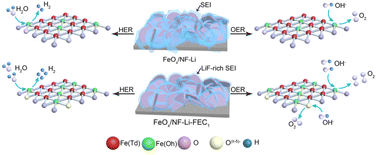Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
Nanoscale Pub Date: 2023-08-28 DOI: 10.1039/D3NR02859C
Abstract
To explore transition metal-based electrocatalysts with remarkable energy storage and conversion performance, the rational design and synthesis of electrodes with rich active sites and favorable electrical conductivity are crucial. Herein, using fluoroethylene carbonate (FEC) additive in electrochemical conversion reaction (electrolyte modification method) is proposed as an effective strategy to enhance the catalytic activity of FeOx/NF. The optimal sample FeOx/NF-Li-FEC1 shows optimized HER activity with remarkably low overpotential of 222 mV at a current density of 200 mA cm−2. By employing FeOx/NF-Li-FEC1 as bifunctional electrocatalysts, the overall water-splitting device reaches a current density of 10 mA cm−2 at a low cell voltage of 1.56 V. The outstanding performance is mainly attributed to the atomic arrangement to offer rich active sites as well as the evolved electronic structure and the thin SEI layer to accelerate charge transfer process. This study opens up a novel avenue to rationally design and synthesize low-cost and high-performance electrode materials for electrochemical energy conversion and storage devices.


Recommended Literature
- [1] Thiourea assisted hydrothermal synthesis of ZnS/CdS/Ag2S nanocatalysts for photocatalytic degradation of Congo red under direct sunlight illumination
- [2] Index of contributors
- [3] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [4] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [5] Independent tuning of multiple biomaterial properties using protein engineering†
- [6] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [9] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [10] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 14132-51-5









